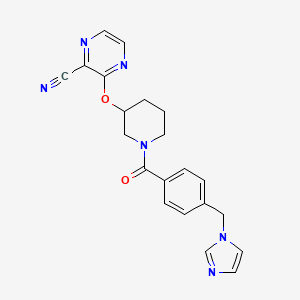

![molecular formula C23H17ClFNO4S B2383550 (4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114872-36-4](/img/structure/B2383550.png)

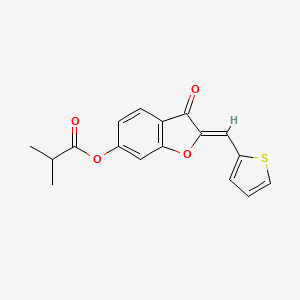

(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C23H17ClFNO4S and its molecular weight is 457.9. The purity is usually 95%.

BenchChem offers high-quality (4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitubercular Activities

A series of compounds related to the chemical have been synthesized and evaluated for their antitubercular activities. Compounds in this series showed promising minimum inhibitory concentrations against Mycobacterium tuberculosis, indicating potential for developing new antitubercular agents (Bisht et al., 2010).

Clathrate Formation

The compound plays a role in clathrate formation, particularly with benzene guests. This is significant for understanding molecular interactions in the formation of inclusion complexes (Eto et al., 2011).

Environmental Fate and Behavior

Studies on similar benzophenone derivatives have explored their environmental fate and behavior in aqueous solutions. This research is crucial for understanding the environmental impact and degradation processes of these compounds (Santos & Esteves da Silva, 2019).

Reactivity Towards Nucleophiles

Research on the reactivity of related benzo[b]thiophene derivatives towards sulfur- and oxygen-containing nucleophiles has provided insights into their potential applications in organic synthesis (Pouzet et al., 1998).

Sensing Applications

Derivatives of this compound have been applied in the development of fluorescent probes for sensing pH and metal cations, demonstrating their potential in analytical chemistry (Tanaka et al., 2001).

Synthesis of Antimicrobial Agents

Synthesis of formazans from related thiadiazole derivatives has been explored for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Sah et al., 2014).

Structural Analysis

Studies have also focused on the structural analysis of related compounds, which is essential for understanding their chemical properties and potential applications in various fields (Takahashi, 2011).

Anticonvulsant Activity

Synthesized derivatives have been evaluated for their anticonvulsant activities, suggesting potential therapeutic applications in neurology (Nakao et al., 1991).

Photochemical Studies

Photo-reorganization studies of benzothiophene derivatives have been conducted, highlighting the compound's potential in photobiological sciences (Dalal et al., 2017).

Fluorination Effects on Fluorophores

Research on the fluorination of fluorophores, including benzophenone derivatives, has provided insights into enhancing their photostability and spectroscopic properties (Woydziak et al., 2012).

Antioxidant Properties

Studies on related benzophenones have explored their antioxidant properties, which could have implications for pharmaceuticals and nutraceuticals (Çetinkaya et al., 2012).

Environmental Contaminant Analysis

Benzophenones and benzotriazoles, similar in structure to the compound , have been analyzed as environmental contaminants, demonstrating the importance of monitoring these compounds in environmental matrices (Zhang et al., 2011).

Photochemistry of Aromatic Halides

The photochemistry of related aromatic halides has been examined, providing valuable information for photochemical applications (Protti et al., 2004).

Condensed Pyridazine Derivatives

The synthesis and reactivity of condensed pyridazine derivatives, including those related to the compound , have been studied, showing potential in medicinal chemistry (Shindo et al., 1985).

Synthesis of Benzoxazinones

Research on the synthesis of benzoxazinones from related compounds has been conducted, furthering our understanding of organic synthesis methodologies (Alkhathlan, 2003).

Serum Analysis for Environmental Chemicals

Methods for determining related benzophenone metabolites in human serum have been developed, important for understanding human exposure to environmental chemicals (Tarazona et al., 2013).

Antimicrobial Activity of Pyridine Derivatives

Synthesis of pyridine derivatives, including those structurally similar to the compound , and their antimicrobial activities have been explored (Patel et al., 2011).

Inhibition of Carbonic Anhydrase

Studies on benzenesulfonamides, related to the compound , have shown their inhibitory effects on carbonic anhydrase, indicating potential pharmacological applications (Gul et al., 2016).

Antimitotic and Vascular Disrupting Agents

Some benzophenones, related to the compound , have been identified as antimitotic and vascular disrupting agents, with significant implications in cancer research (Chang et al., 2014).

Synthesis of Xanthones

Research on the synthesis of xanthones from related benzophenones has been conducted, contributing to the field of organic chemistry (Johnson et al., 2010).

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFNO4S/c1-2-30-19-10-8-18(9-11-19)26-14-22(23(27)15-3-5-16(24)6-4-15)31(28,29)21-12-7-17(25)13-20(21)26/h3-14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUXHDZDBIKVHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B2383469.png)

![(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2383474.png)

![2-chloro-N-{3-[(methylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2383475.png)

![4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2383476.png)

![2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2383480.png)

![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide](/img/structure/B2383483.png)

![S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2383485.png)